molecular formula C17H17FN2O B11346233 2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11346233
M. Wt: 284.33 g/mol
InChI Key: VDAXDFYKUSESPB-UHFFFAOYSA-N
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Description

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a 3,5-dimethylphenoxyethyl group and a fluorine atom. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the 3,5-dimethylphenoxyethyl intermediate: This can be achieved by reacting 3,5-dimethylphenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Synthesis of the benzodiazole core: The benzodiazole ring can be synthesized by cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or ester.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with different functional groups.

Scientific Research Applications

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,6-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole
  • 2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole

Uniqueness

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is unique due to the specific positioning of the dimethylphenoxy group and the fluorine atom, which confer distinct chemical and biological properties. This compound exhibits higher stability and selectivity compared to its analogs, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

2-[1-(3,5-dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C17H17FN2O/c1-10-6-11(2)8-14(7-10)21-12(3)17-19-15-5-4-13(18)9-16(15)20-17/h4-9,12H,1-3H3,(H,19,20)

InChI Key

VDAXDFYKUSESPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F)C

Origin of Product

United States

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